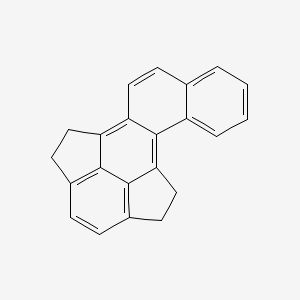
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C22H16, and it has a molecular weight of 280.38 .
Métodos De Preparación
The synthesis of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Aplicaciones Científicas De Investigación
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential toxicological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .
Comparación Con Compuestos Similares
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Benzo[fg]cyclopent[a]anthracene: Similar in structure but differs in the arrangement of aromatic rings.
Cyclopent[fg]aceanthrylene: Shares some structural features but has different chemical properties. The uniqueness of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- lies in its specific arrangement of rings and the resulting chemical behavior
Propiedades
Número CAS |
3570-54-5 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
hexacyclo[10.8.2.02,11.03,8.015,22.018,21]docosa-1,3,5,7,9,11,15(22),16,18(21)-nonaene |
InChI |
InChI=1S/C22H16/c1-2-4-16-13(3-1)7-10-18-17-11-8-14-5-6-15-9-12-19(22(16)18)21(15)20(14)17/h1-7,10H,8-9,11-12H2 |
Clave InChI |
JOSBVBHHXHTLSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C=CC4=CC=CC=C4C3=C5CCC6=C5C2=C1C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


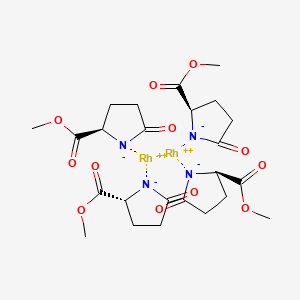
![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)
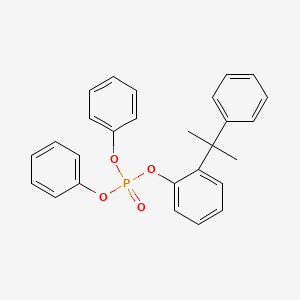
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
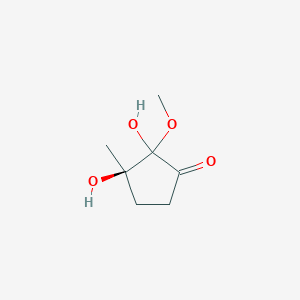
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
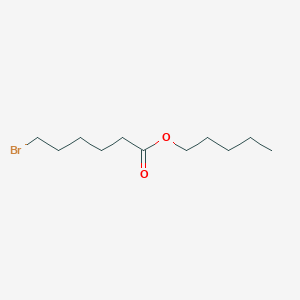
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
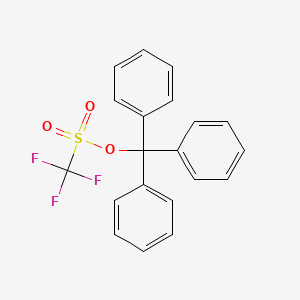

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)


![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
